

3-Fluoro-4-hydroxybenzoic acid melting point

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Fluoro-4-hydroxybenzoic acid**

Cat. No.: **B1214506**

[Get Quote](#)

An In-depth Technical Guide to the Melting Point of **3-Fluoro-4-hydroxybenzoic Acid**

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive analysis of the melting point of **3-Fluoro-4-hydroxybenzoic acid** (CAS No. 350-29-8), a key intermediate in pharmaceutical and materials science research. We will delve into the theoretical underpinnings that govern the melting transition of this molecule, explore the practical methodologies for its accurate determination, and discuss the critical factors that influence its observed value, such as purity and polymorphism. This document is intended for researchers, scientists, and drug development professionals who require a deep and actionable understanding of this fundamental physical property.

Introduction: The Significance of a Melting Point

3-Fluoro-4-hydroxybenzoic acid is a substituted aromatic carboxylic acid with significant utility in the synthesis of complex organic molecules, including potent KCa2/3 pan-inhibitors for ion channel research.^[1] Its physical properties are foundational to its application, and among these, the melting point stands out as a critical parameter.

The melting point is the temperature at which a substance transitions from a solid to a liquid state.^{[2][3]} Far from being a mere physical constant, it is a powerful indicator of a compound's identity and purity.^{[2][4]} For a pure, crystalline solid, the melting transition occurs over a narrow temperature range (typically 0.5-1.0°C). The presence of even minor impurities will typically

cause a depression and broadening of this range, a phenomenon that provides a simple yet effective method for purity assessment.[\[5\]](#)[\[6\]](#) In the context of drug development and materials science, an accurate understanding of the melting point is indispensable for quality control, stability studies, and formulation design.

Reported Melting Point of 3-Fluoro-4-hydroxybenzoic Acid

A review of commercially available data and safety data sheets reveals a consensus on the melting point of **3-Fluoro-4-hydroxybenzoic acid**, though with slight variations. These differences can be attributed to the purity of the material and the specific analytical technique employed.

Melting Point Range (°C)	Source
154 - 158	ChemicalBook [1] [7] [8] [9]
161 - 162	Synquest Labs [10]
160 - 163	Thermo Fisher Scientific [11]
157 - 159	abcr GmbH
161	Biosynth [12]

This compilation underscores that the expected melting point for high-purity **3-Fluoro-4-hydroxybenzoic acid** lies approximately between 154°C and 163°C. A broader range or a value significantly below this may indicate the presence of impurities.


Core Principles: Factors Influencing Melting Point

To accurately interpret a measured melting point, one must understand the physicochemical phenomena that influence it. For substituted benzoic acids, two factors are paramount: purity and polymorphism.

The Effect of Impurities

The presence of a soluble impurity disrupts the crystalline lattice of a solid.^[5] This disruption requires less energy to break the intermolecular forces holding the solid together, resulting in a melting point depression. The impurity also introduces heterogeneity into the solid matrix, causing different parts of the substance to melt at slightly different temperatures, which leads to a broadening of the melting range.^[6] This principle is a cornerstone of purity analysis in organic chemistry.

Figure 1: Impact of Impurities on Melting Point

[Click to download full resolution via product page](#)

Caption: Logical flow showing how impurities disrupt the crystal lattice, leading to a lower and broader melting range.

Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures.^[13] These different polymorphs, while chemically identical, have distinct arrangements of molecules in the crystal lattice. This results in different lattice energies and, consequently,

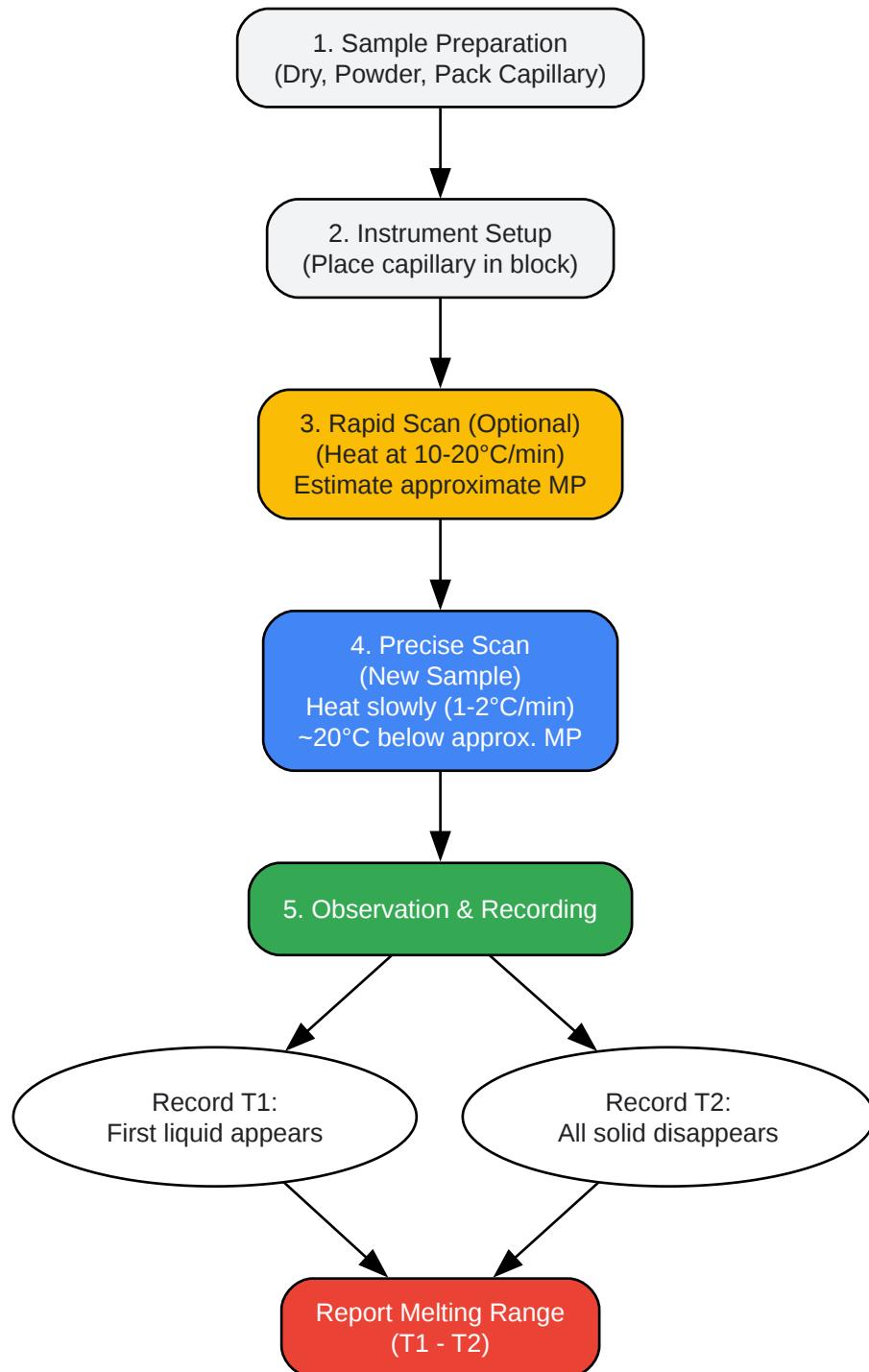
different physical properties, including melting point, solubility, and stability. Substituted benzoic acids are known to exhibit polymorphism, which can arise from conformational flexibility or different patterns of intermolecular interactions, such as hydrogen bonding.[14][15][16][17] The isolation of a specific polymorph can depend on crystallization conditions like solvent, temperature, and cooling rate.[13] Therefore, it is plausible that variations in the reported melting point of **3-Fluoro-4-hydroxybenzoic acid** could be due to the presence of different polymorphic forms.

Methodologies for Accurate Melting Point Determination

Precise and reproducible melting point determination relies on standardized protocols and calibrated instrumentation. Two methods are prevalent in modern research laboratories: the capillary method and Differential Scanning Calorimetry (DSC).

Protocol 1: Capillary Melting Point Determination

This is the most common and accessible method for determining the melting point.[18][19] It involves heating a small sample packed into a capillary tube at a controlled rate.[2]


Experimental Protocol:

- Sample Preparation:
 - Ensure the sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.
 - Press the open end of a thin-walled capillary tube into the powder multiple times.[18]
 - Invert the tube and tap it gently on a hard surface to pack the powder into the sealed bottom. A packed sample height of 2-3 mm is ideal. Compaction can be aided by dropping the capillary tube down a long glass tube onto the benchtop.[18][20]
- Instrumentation and Measurement:
 - Place the packed capillary tube into the heating block of the melting point apparatus.[2]

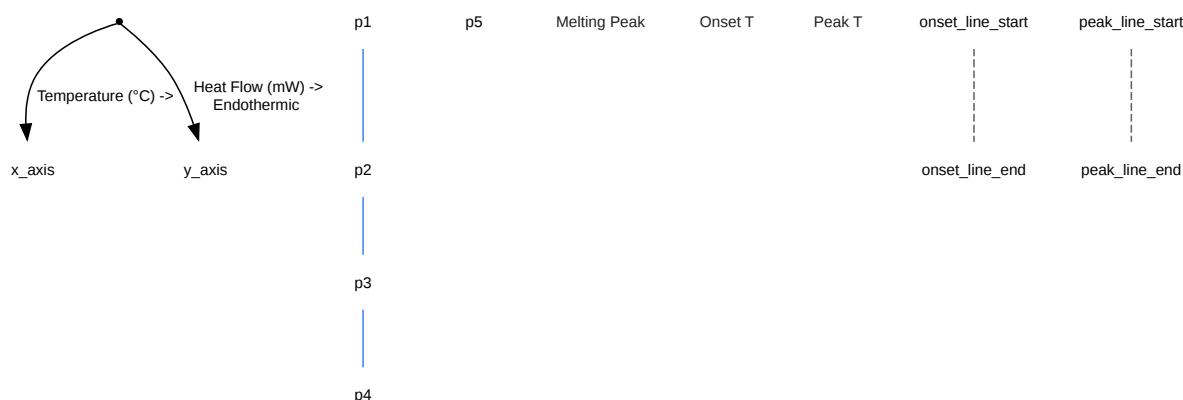
- Set a rapid heating rate (e.g., 10-20°C/min) to find an approximate melting range.[\[4\]](#)
- Allow the apparatus to cool. Prepare a new sample.
- Set the starting temperature to ~20°C below the approximate melting point.
- Set a slow heating rate of 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.
- Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2).
- The melting point is reported as the range T1 - T2.

- Self-Validation and Trustworthiness:
 - Calibration: Before the experiment, the thermometer of the apparatus must be calibrated using certified reference standards with known melting points that bracket the expected range of the sample.[\[18\]](#)[\[20\]](#)
 - Reproducibility: The determination should be performed in triplicate to ensure the results are consistent and reproducible.

Figure 2: Workflow for Capillary Melting Point Determination

[Click to download full resolution via product page](#)

Caption: A step-by-step workflow for accurate melting point determination using a capillary apparatus.


Protocol 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[21][22][23] It provides a more quantitative and objective measure of the melting process. The melting transition is observed as an endothermic peak on the DSC thermogram, where the sample absorbs heat to melt.[24]

Experimental Protocol:

- Sample Preparation:
 - Accurately weigh 2-5 mg of the powdered sample into a small aluminum DSC pan.
 - Hermetically seal the pan using a sample press. Ensure the pan bottom is flat.
- Instrumentation and Measurement:
 - Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
 - Program the instrument to heat the sample at a constant rate, typically 5-10°C per minute, under an inert nitrogen atmosphere.
 - The instrument records the differential heat flow as a function of temperature.
- Data Analysis:
 - The resulting thermogram will show an endothermic peak corresponding to the melting event.
 - Onset Temperature: The extrapolated temperature at which the peak begins is often reported as the melting point.
 - Peak Temperature: The temperature at which the heat flow is at its maximum.
 - Enthalpy of Fusion (ΔH_{fus}): The area under the melting peak is proportional to the heat absorbed during melting. This value is related to the sample's crystallinity.[24]

Figure 3: Idealized DSC Thermogram for Melting

[Click to download full resolution via product page](#)

Caption: A representative DSC curve showing an endothermic melting peak with key analysis points.

Synthesis Context: Implications for Purity

3-Fluoro-4-hydroxybenzoic acid can be synthesized via the demethylation of 3-fluoro-4-methoxybenzoic acid.^[1] One reported method involves heating the starting material with concentrated hydrobromic acid and acetic acid.^[25] Potential impurities arising from this synthesis could include unreacted starting material or by-products from side reactions. The crude product is often described as a blackish-brown crystal, which necessitates purification, typically by recrystallization, to yield a purer, off-white solid.^{[11][25]} The success of this purification step is directly validated by measuring a sharp melting point within the expected range.

Conclusion

The melting point of **3-Fluoro-4-hydroxybenzoic acid** is a fundamental thermophysical property, with a generally accepted range of 154-163°C for pure material. This guide has established that accurate determination is not merely a procedural task but an analytical investigation. The observed value is critically dependent on sample purity, with impurities leading to a characteristic depression and broadening of the melting range. Furthermore, the potential for polymorphism in substituted benzoic acids introduces another variable that can affect the melting point.

For reliable and reproducible results, this guide recommends adherence to standardized protocols, such as the capillary method or Differential Scanning Calorimetry, with a strong emphasis on slow heating rates and proper instrument calibration. By synthesizing theoretical principles with practical, field-proven methodologies, researchers can confidently use the melting point to verify the identity and assess the purity of **3-Fluoro-4-hydroxybenzoic acid**, ensuring the integrity of their subsequent research and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Fluoro-4-hydroxybenzoic acid | 350-29-8 [chemicalbook.com]
- 2. promptpraxislabs.com [promptpraxislabs.com]
- 3. mt.com [mt.com]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. Benzoic Acid Melting Point Range - Housing Innovations [dev.housing.arizona.edu]
- 6. Understanding the Melting Point of Benzoic Acid: A Deep Dive - Oreate AI Blog [oreateai.com]
- 7. 350-29-8 CAS MSDS (3-Fluoro-4-hydroxybenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Page loading... [guidechem.com]

- 9. China 3-Fluoro-4-hydroxybenzoic Acid CAS:350-29-8 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. 3-Fluoro-4-hydroxybenzoic acid | 350-29-8 | FF32603 [biosynth.com]
- 13. mdpi.com [mdpi.com]
- 14. xray.uky.edu [xray.uky.edu]
- 15. Tautomerisation and polymorphism in molecular complexes of piroxicam with mono-substituted benzoic acids - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 16. Conformational polymorphism of 3-(azidomethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Polymorphism in p-Hydroxybenzoic Acid: The Effect of Intermolecular Hydrogen Bonding in Controlling Proton Order versus Disorder in the Carboxylic Acid Dimer Motif We are grateful to the EPSRC and Daresbury Laboratory for financial support (CASE award to C.L.B.) and for the award of beam-time at Daresbury Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. thinksrs.com [thinksrs.com]
- 19. westlab.com [westlab.com]
- 20. web.mit.edu [web.mit.edu]
- 21. torontech.com [torontech.com]
- 22. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 23. mt.com [mt.com]
- 24. m.youtube.com [m.youtube.com]
- 25. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [3-Fluoro-4-hydroxybenzoic acid melting point]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1214506#3-fluoro-4-hydroxybenzoic-acid-melting-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com